molecular formula C8H4ClN3O2 B1376913 2-Chloro-5-nitroquinoxaline CAS No. 55687-01-9

2-Chloro-5-nitroquinoxaline

Cat. No.: B1376913
CAS No.: 55687-01-9
M. Wt: 209.59 g/mol
InChI Key: XYLXKWNSXXAUEB-UHFFFAOYSA-N
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Description

2-Chloro-5-nitroquinoxaline is a heterocyclic compound with the molecular formula C8H4ClN3O2 It is a derivative of quinoxaline, which is a bicyclic compound consisting of a benzene ring fused with a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-nitroquinoxaline typically involves the nitration of 2-chloroquinoxaline. One common method includes the following steps:

    Nitration Reaction: 2-Chloroquinoxaline is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at a controlled temperature to avoid over-nitration and to ensure the selective formation of the nitro compound.

    Reaction Conditions: The reaction is usually performed at temperatures ranging from 0°C to 50°C. The reaction mixture is stirred for several hours to ensure complete nitration.

    Isolation and Purification: After the reaction is complete, the product is isolated by filtration and purified by recrystallization from an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-nitroquinoxaline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

    Reduction Reagents: Hydrogen gas with palladium on carbon, tin(II) chloride, or iron powder with hydrochloric acid.

    Substitution Reagents: Amines, thiols, alkoxides, and other nucleophiles in the presence of a base or under acidic conditions.

Major Products Formed:

    Reduction Product: 2-Amino-5-nitroquinoxaline.

    Substitution Products: Various substituted quinoxalines depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-nitroquinoxaline has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.

    Biological Studies: Used as a probe to study enzyme mechanisms and as a ligand in receptor binding studies.

    Industrial Applications: Employed in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    2-Chloroquinoxaline: Lacks the nitro group, making it less reactive in certain chemical transformations.

    5-Nitroquinoxaline: Similar structure but without the chlorine atom, affecting its reactivity and applications.

    2-Amino-5-nitroquinoxaline: A reduction product of 2-Chloro-5-nitroquinoxaline with different biological activities.

Uniqueness: this compound is unique due to the presence of both chlorine and nitro groups, which confer distinct reactivity and potential for diverse applications in chemical synthesis and medicinal chemistry.

Properties

IUPAC Name

2-chloro-5-nitroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O2/c9-7-4-10-8-5(11-7)2-1-3-6(8)12(13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLXKWNSXXAUEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2C(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743788
Record name 2-Chloro-5-nitroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55687-01-9
Record name 2-Chloro-5-nitroquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55687-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-nitroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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